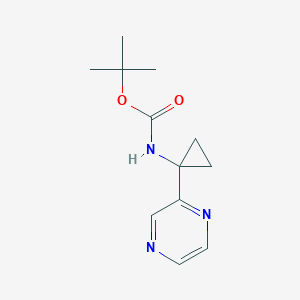

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(4-5-12)9-8-13-6-7-14-9/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPYSDKANWRVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

General Synthetic Strategy

The synthesis typically involves three key stages:

Formation of the Pyrazine Ring : Construction or introduction of the pyrazine heterocycle, often via cyclization or substitution reactions on pyridine or related precursors.

Cyclopropyl Group Installation : Introduction of the cyclopropyl moiety, commonly through cyclopropanation reactions or via cyclopropylamine intermediates.

Carbamate Formation : Protection of the amine functionality as a tert-butyl carbamate, usually by reaction with tert-butyl chloroformate under basic conditions.

This multistep approach ensures the correct assembly of the molecular framework with the desired functional groups positioned appropriately.

Detailed Synthetic Route

Step 1: Preparation of 1-(Pyrazin-2-yl)cyclopropan-1-amine

Starting from cyclopropanated precursors or cyclopropyl amine derivatives, the pyrazine ring is introduced or constructed through nucleophilic aromatic substitution or cyclization reactions.

For instance, cyclopropanecarbonitrile hydrochloride can be converted into 1-amino-1-cyclopropanecarbonitrile hydrochloride, which is then transformed into the pyrazine-substituted cyclopropylamine via cyclization with appropriate pyrazine precursors or chloro-substituted pyrazines.

Reaction conditions typically involve mild bases (e.g., sodium methoxide) in methanol, room temperature stirring for 1–2 hours, yielding the intermediate amine with high purity (HPLC purity > 95%).

Step 2: Formation of the Carbamate Group

The 1-(pyrazin-2-yl)cyclopropan-1-amine intermediate is reacted with tert-butyl chloroformate (Boc-Cl) to form the tert-butyl carbamate protecting group.

This reaction is usually performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF), with the presence of a base like triethylamine or sodium bicarbonate to neutralize the released hydrochloric acid.

Temperature control (0–25°C) and moisture exclusion are critical to optimize yield and prevent side reactions.

Purification typically involves column chromatography or recrystallization to isolate this compound as a solid product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Pyrazine ring formation | Cyclopropanecarbonitrile derivatives, bases (NaOMe), MeOH, rt, 1–2 h | High yield (90–95%), high purity (HPLC > 95%) |

| Carbamate formation | tert-Butyl chloroformate, base (Et3N), DCM/THF, 0–25°C, anhydrous | Requires moisture exclusion; yield optimization by stoichiometry and temperature control |

| Purification | Column chromatography, recrystallization | Ensures removal of impurities and byproducts |

Alternative and Related Synthetic Methods

While direct literature on this compound is limited, analogs such as tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate have been synthesized via acylation of amines with pyrazine-2-carbonyl chlorides followed by tert-butyl carbamate protection. This suggests that acyl chloride intermediates can be useful in related pyrazine-carbamate synthesis.

Patent literature related to carbamate derivatives with heterocyclic substituents indicates that neutral starting materials (non-salts) and organic solvents facilitate better yields and purity. This insight can be applied to optimize the preparation of this compound.

Comprehensive Research Findings and Analysis

Purity and Yield

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the presence of the pyrazine ring, cyclopropyl moiety, and tert-butyl carbamate group.

High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (235.29 g/mol) and molecular formula (C11H17N3O2).

Infrared (IR) Spectroscopy identifies characteristic carbamate carbonyl stretches (~1700 cm−1) and heterocyclic ring vibrations.

Challenges and Considerations

Moisture sensitivity during carbamate formation necessitates strict anhydrous conditions.

Control of reaction temperature is crucial to prevent side reactions such as ring opening of the cyclopropyl group.

Scalability requires optimization of solvent choice and reaction times to maintain purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Pyrazine ring formation | Cyclopropanecarbonitrile hydrochloride, NaOMe, MeOH, rt | 90–95 | >95 (HPLC) | Mild conditions, high selectivity |

| Carbamate formation | tert-Butyl chloroformate, Et3N, DCM/THF, 0–25°C | 85–90 | >95 | Requires anhydrous conditions |

| Purification | Column chromatography, recrystallization | — | >98 | Removes impurities and byproducts |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

Key Observations :

Ring Systems :

- The pyrazine-cyclopropane hybrid in the target compound contrasts with bicyclic systems (e.g., bicyclo[2.2.2]octane in or azabicyclo[4.1.0]heptane in ). These variations influence steric bulk and ring strain, affecting reactivity in coupling reactions.

- Piperidine and cyclopentane derivatives () lack aromaticity, resulting in distinct electronic profiles compared to the pyrazine-containing compound.

Substituent Effects :

- Electron-withdrawing groups (e.g., pyrazine) enhance electrophilic reactivity, whereas hydroxyl or methyl groups () modulate polarity and hydrogen-bonding capacity.

- The formyl group in bicyclo[2.2.2]octane derivatives () introduces aldehyde functionality, enabling further derivatization via reductive amination or nucleophilic addition.

Stability and Reactivity

Table 2: Stability Under Acidic/Basic Conditions

Insights :

- The Boc group in the target compound is expected to exhibit standard acid-lability (e.g., cleaved by trifluoroacetic acid, TFA), similar to other Boc-protected amines. However, the pyrazine moiety may stabilize the intermediate during deprotection due to resonance effects.

- Hydroxy-substituted analogs () may undergo side reactions (e.g., dehydration) under acidic conditions, limiting their utility in multi-step syntheses.

Research Findings and Methodologies

While direct studies on this compound are scarce, insights can be extrapolated from related compounds:

- Crystallographic Analysis : Tools like SHELXL and ORTEP-III are critical for resolving cyclopropane ring geometries and confirming stereochemistry in bicyclic analogs.

- Synthetic Challenges : Reductive amination (used in azidoethyl derivatives, ) may require optimization for sterically hindered cyclopropane systems.

Biological Activity

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a pyrazine ring, and a cyclopropyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and for metabolic processes.

Research indicates that compounds similar to this compound may act as modulators of G protein-coupled receptors (GPCRs). These receptors play critical roles in various physiological processes, including neurotransmission and metabolic regulation. For instance, studies have shown that modifications to the pyrazine structure can significantly influence receptor binding affinities and overall pharmacological profiles .

Antiparasitic Activity

One notable area of investigation is the antiparasitic potential of this compound. Preliminary studies suggest that similar carbamate derivatives exhibit moderate efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The structure–activity relationship (SAR) indicates that specific substitutions on the pyrazine ring can enhance biological activity, suggesting that this compound may also possess similar properties .

CNS Activity

Given its structural characteristics, there is potential for this compound to influence central nervous system (CNS) activities. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The ability to cross the blood-brain barrier (BBB) is crucial for CNS activity, and modifications to the cyclopropyl group could enhance this property .

Case Study 1: Antiparasitic Screening

In a recent study focusing on antiparasitic agents, several carbamate derivatives were screened for their activity against T. cruzi. Among these, compounds with a pyrazine core demonstrated significant reductions in parasitemia in vivo models. The SAR analysis revealed that the presence of a cyclopropyl moiety was beneficial for enhancing potency .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.12 | >100 |

| Compound B | 0.15 | >80 |

| This compound | TBD | TBD |

Case Study 2: CNS Activity Evaluation

Another study evaluated the effects of various carbamates on dopamine receptor activity. The findings indicated that certain derivatives could enhance dopamine signaling, suggesting potential applications in treating disorders like Parkinson's disease or depression. The specific role of this compound in this context remains to be fully elucidated but warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.